N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-methylbenzamide
Description
N-[(Z)-(4,6-Dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide is a benzamide derivative featuring a substituted pyrimidine core. The molecule contains a 4,6-dimethylpyrimidin-2-yl group linked via an amino-methylene bridge to a phenylamino substituent, with a 3-methylbenzamide moiety at the terminal position.
Properties
Molecular Formula |
C21H21N5O |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-3-methylbenzamide |
InChI |
InChI=1S/C21H21N5O/c1-14-8-7-9-17(12-14)19(27)25-21(24-18-10-5-4-6-11-18)26-20-22-15(2)13-16(3)23-20/h4-13H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
GHTPGYPBJZTFGR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/C(=N/C2=NC(=CC(=N2)C)C)/NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=NC2=NC(=CC(=N2)C)C)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with a substituted benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor in metal protection
Mechanism of Action
The mechanism of action of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share core structural motifs with the target molecule but differ in substituents, which influence their physicochemical and biological profiles:
*Calculated based on molecular formula.
Key Comparative Analysis
- Functional Groups: The target compound’s benzamide group contrasts with sulfonamide/sulfamoyl groups in 3g and ’s compound. The 4,6-dimethylpyrimidin-2-yl group is conserved across analogs, suggesting a role in stability or target binding.
Solubility and Hydrophobicity :
Biological Implications :
Synthetic Accessibility :
Research Findings and Trends
- Structural Characterization : Crystallographic tools like SHELX and ORTEP-3 () are critical for resolving the Z-configuration of the methylidene bridge in such compounds .
- Activity Trends : Sulfonamide/sulfamoyl analogs often show enhanced bioavailability but higher metabolic clearance compared to benzamides, as seen in drug discovery pipelines .
Biological Activity
The compound N-[(Z)-(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Composition
- Molecular Formula : C16H20N6
- Molecular Weight : 328.44 g/mol
- IUPAC Name : N-[(Z)-(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide
- SMILES Notation : CCNC(/N=C(/Nc1ccccc1)\Nc1nc(C)cc(C)n1)=S
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
| Rotatable Bond Count | 7 |
| LogP (Partition Coefficient) | 2.718 |
| Water Solubility (LogSw) | -2.90 |
The compound exhibits various biological activities attributed to its structural components, particularly the pyrimidine and phenyl groups. These functionalities are known to interact with multiple biological targets, including enzymes and receptors involved in key metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways. The presence of the pyrimidine ring is often associated with anticancer properties due to its ability to mimic nucleobases.
- Antimicrobial Effects : The compound has shown potential antimicrobial activity against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.
- Anti-inflammatory Properties : There is evidence indicating that this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the cytotoxic effects of N-[(Z)-(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide on human cancer cell lines. The results indicated a significant reduction in cell viability in breast and colon cancer cells, with IC50 values in the low micromolar range.
Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting moderate potency.
Study 3: Inflammatory Response Modulation
In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This study highlights its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
